N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a benzo[d]thiazol-2-yl group, a hydroxyphenyl group, and a 1-ethyl-1H-pyrazole-5-carboxamide group. These groups are common in many biologically active compounds, including drugs and other therapeutic agents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the attachment of the hydroxyphenyl group, and the incorporation of the 1-ethyl-1H-pyrazole-5-carboxamide group . The exact methods would depend on the specific reactions used and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of benzo[d]thiazoles, phenols, and pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure .Wissenschaftliche Forschungsanwendungen
- The compound’s structural features make it a promising candidate for cancer research. Researchers have explored its potential as an anticancer agent due to its ability to inhibit tumor growth and metastasis. Further investigations into its mechanism of action and efficacy against specific cancer types are ongoing .
- N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has demonstrated anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
- The compound’s benzothiazole moiety contributes to its antimicrobial activity. Researchers have investigated its potential as an antimicrobial agent against bacteria, fungi, and viruses. Its unique structure may offer advantages over existing antimicrobial drugs .
- Some studies suggest that this compound could have neuroprotective effects. Its ability to interact with neuronal receptors and modulate signaling pathways makes it interesting for neurodegenerative disease research. Investigations into its impact on Alzheimer’s, Parkinson’s, and other neurodegenerative conditions are ongoing .
- The compound’s heterocyclic structure aligns with antiviral drug development strategies. Researchers have explored its activity against viral infections, including HIV and herpes viruses. Its unique combination of functional groups may lead to novel antiviral therapies .
- Medicinal chemists have used N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide as a scaffold for designing new drug candidates. By modifying its substituents, they aim to enhance its pharmacological properties, such as bioavailability, selectivity, and safety .
Anticancer Activity
Anti-Inflammatory Properties
Antimicrobial Applications
Neuroprotective Studies
Antiviral Potential
Drug Design and Optimization
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclooxygenase-1 (COX-1) and Mycobacterium tuberculosis DprE1 . COX-1 is an enzyme that plays a key role in the inflammatory response, while DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It shows significant inhibitory activity against COX-1, which is involved in the inflammatory response . It also inhibits DprE1, thereby disrupting the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
By inhibiting COX-1, the compound disrupts the synthesis of prostaglandins, which are key mediators of inflammation . The inhibition of DprE1 disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to the death of the bacteria .
Pharmacokinetics
The compound’s inhibitory activity against cox-1 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in the reduction of inflammation due to its inhibitory activity against COX-1 . Additionally, its inhibition of DprE1 leads to the death of Mycobacterium tuberculosis, making it a potential anti-tubercular agent .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c1-2-23-15(9-10-20-23)18(25)21-12-7-8-16(24)13(11-12)19-22-14-5-3-4-6-17(14)26-19/h3-11,24H,2H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZOGLSIXLGJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.